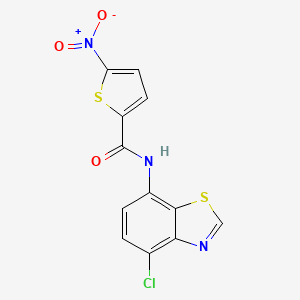

N-(4-chloro-1,3-benzothiazol-7-yl)-5-nitrothiophene-2-carboxamide

Description

N-(4-chloro-1,3-benzothiazol-7-yl)-5-nitrothiophene-2-carboxamide is a synthetic small molecule characterized by a benzothiazole core substituted with a chlorine atom at the 4-position and a carboxamide-linked 5-nitrothiophene moiety at the 7-position. The chlorine substituent on the benzothiazole ring likely enhances electrophilicity and influences binding interactions, while the nitrothiophene group serves as a critical pharmacophore for antibacterial action.

Propriétés

IUPAC Name |

N-(4-chloro-1,3-benzothiazol-7-yl)-5-nitrothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6ClN3O3S2/c13-6-1-2-7(11-10(6)14-5-20-11)15-12(17)8-3-4-9(21-8)16(18)19/h1-5H,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWEFRJWIEKTQFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1NC(=O)C3=CC=C(S3)[N+](=O)[O-])SC=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6ClN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound belongs to a broader family of nitrothiophene carboxamides, where structural variations in the heterocyclic substituents modulate physicochemical properties, antibacterial potency, and target specificity. Below is a comparative analysis with structurally analogous compounds from the evidence:

Key Findings:

Fluorine and Methyl Groups: Compounds 9 and 13 incorporate fluorine and methyl groups, which increase lipophilicity and membrane permeability, critical for intracellular antibacterial activity . Dimethylamino Group: Compound 10’s dimethylamino substituent introduces basicity, which may improve solubility and pharmacokinetics .

Synthetic Accessibility :

- The target compound’s synthesis likely follows a route analogous to Compounds 13 and 14, involving coupling of a substituted benzothiazole amine with 5-nitrothiophene-2-carboxylic acid .

- Commercial availability of intermediates (e.g., CAS 436151-85-8 for Compound 14) streamlines synthesis for analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.